Sulindac sulfone

Übersicht

Beschreibung

Sulindac sulfone is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac. It is known for its anti-inflammatory and potential anti-cancer properties. Unlike its parent compound, this compound does not inhibit cyclooxygenase (COX) enzymes, which are typically targeted by NSAIDs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulindac sulfone can be synthesized from sulindac through an oxidation process. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as sodium tungstate (Na₂WO₄). The reaction is typically carried out in an aqueous medium at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced oxidation techniques and catalysts can further enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Sulindac sulfone undergoes several types of chemical reactions, including:

Oxidation: Conversion of sulindac to this compound.

Reduction: Although less common, this compound can be reduced back to sulindac sulfide under specific conditions.

Substitution: Various substitution reactions can occur at the aromatic ring or the sulfone group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) as catalysts.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

Oxidation: this compound.

Reduction: Sulindac sulfide.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antineoplastic Properties

Sulindac sulfone exhibits significant antineoplastic effects, making it a candidate for cancer therapy. Research indicates that both this compound and its sulfide derivative inhibit the growth of various tumor cell lines, including colon and head and neck cancers.

Case Study: HNSCC

A study involving various HNSCC cell lines revealed that treatment with this compound led to:

- Decreased β-catenin Levels : This reduction is linked to the activation of apoptotic pathways .

- Enhanced Apoptosis : The predominant anticancer activity was observed at concentrations ranging from 200 to 800 µM, achieving approximately 71% efficacy .

Neuroprotective Effects

This compound has been explored for its potential neuroprotective effects, particularly in the context of ischemic stroke and neurodegenerative diseases.

Mechanisms of Neuroprotection

- Antioxidant Activity : this compound has been shown to protect against oxidative stress by modulating mitochondrial function and reducing protein oxidation .

- Crossing the Blood-Brain Barrier : Evidence suggests that sulindac and its metabolites can cross the blood-brain barrier, allowing them to exert effects on central nervous system targets .

Case Study: Stroke Treatment

In a rat model of ischemic stroke, treatment with sulindac demonstrated:

- Reduction in Infarct Size : Low concentrations were effective in decreasing brain infarction size by enhancing survival-related proteins such as Bcl-2 and Akt .

- Potential for Alzheimer's Disease Prevention : Epidemiological studies suggest that long-term use may lower the risk of developing Alzheimer's disease due to its anti-inflammatory properties .

Chemoprevention

This compound's role in chemoprevention has been investigated, particularly concerning colorectal cancer.

Mechanisms Involved

- Inhibition of Carcinogenesis : Research indicates that this compound can inhibit chemical carcinogenesis in rodent models, suggesting its potential as a preventive agent against colorectal cancer .

- Prostaglandin Synthesis Inhibition : Although it lacks significant prostaglandin synthesis inhibitory activity compared to its sulfide counterpart, it still exhibits antineoplastic properties independent of this mechanism .

Data Summary Table

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulindac: The parent compound, which is a COX inhibitor.

Sulindac sulfide: Another metabolite of sulindac, known for its anti-inflammatory properties.

Other NSAIDs: Such as ibuprofen and naproxen, which also inhibit COX enzymes

Uniqueness

Sulindac sulfone is unique in that it retains anti-inflammatory and potential anti-cancer properties without inhibiting COX enzymes. This makes it a promising candidate for therapeutic applications with potentially fewer gastrointestinal side effects compared to traditional NSAIDs .

Biologische Aktivität

Sulindac sulfone, a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, has garnered attention for its biological activities, particularly in cancer prevention and treatment. This compound exhibits a unique mechanism of action that differentiates it from traditional NSAIDs, primarily through its effects on cellular pathways involved in apoptosis and cell proliferation.

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Prostaglandin Synthesis : While sulindac itself is known to inhibit cyclooxygenases (COX-1 and COX-2), this compound does not exhibit significant COX inhibition. Instead, it acts as a prodrug that is metabolized to the active form, sulindac sulfide, which has potent anti-inflammatory properties .

- Induction of Apoptosis : Research indicates that this compound can sensitize cancer cells to oxidative stress, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis. This effect is particularly pronounced in cancer cells exposed to oxidative agents .

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit cell proliferation in various cancer models, with optimal concentrations ranging from 200-800 µM for effective anti-neoplastic activity .

Cancer Research

Numerous studies have investigated the efficacy of this compound in different types of cancers:

- Colorectal Cancer : A randomized controlled trial demonstrated that patients with familial adenomatous polyposis (FAP) treated with sulindac showed a significant reduction in the number and size of colorectal polyps. Specifically, patients receiving 300 mg/day experienced a 44% decrease in polyp number after nine months .

- Head and Neck Squamous Cell Carcinoma (HNSCC) : A systematic review highlighted the potential of this compound as a chemopreventive agent in HNSCC. The review concluded that its anti-neoplastic effects could be safely employed in therapy, contributing to improved patient outcomes .

- Lung Cancer : In vitro studies indicated that this compound enhances the sensitivity of lung cancer cells to oxidative stress while protecting normal lung cells from damage. This selective cytotoxicity underscores its potential as a targeted cancer therapy .

Mechanistic Studies

Research has elucidated the metabolic pathways involved in the conversion of sulindac to its active forms:

- Metabolism : Sulindac undergoes biotransformation primarily via the cytochrome P450 system, leading to the formation of both sulindac sulfide and sulfone. The specific enzymes responsible for these conversions have been identified, with evidence suggesting that (S)-sulindac is more effective at enhancing P450 activity than (R)-sulindac .

Summary of Biological Effects

Eigenschaften

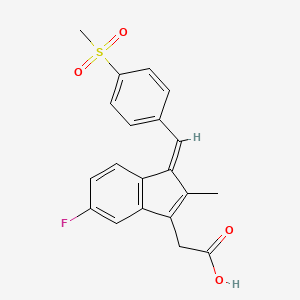

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGSNCBCUWPVDA-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040246 | |

| Record name | Sulindac sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Exisulind is a sulindac derivative of a class of compounds called selective apoptotic anti-neoplastic drugs (SAANDs), which inhibit the enzyme cyclic guanosine monophosphodiesterase (cGMP - PDE). Exisulind is specific for apoptotic effects in precancerous and cancerous colorectal cells due to their overexpression of cGMP. Sustained elevation of cGMP and protein kinase G (PKG) activation may be also implicated in the induction of apoptosis by Exisulind. | |

| Record name | Exisulind | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59973-80-7, 59864-04-9 | |

| Record name | Sulindac sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59973-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulindac sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exisulind [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059973807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exisulind | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulindac sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXISULIND | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K619IIG2R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.